molecular formula C16H24N6O3 B2634207 2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide CAS No. 851940-78-8

2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide

Cat. No. B2634207
CAS RN: 851940-78-8
M. Wt: 348.407
InChI Key: IQOSOXOZFSRASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide is a useful research compound. Its molecular formula is C16H24N6O3 and its molecular weight is 348.407. The purity is usually 95%.
BenchChem offers high-quality 2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective and MAO-B Inhibitory Activities

A study by Mitkov et al. (2022) investigated a compound closely related to 2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide, focusing on its neuroprotective and monoamine oxidase-B (MAO-B) inhibitory activities. This research identified a derivative with promising neuroprotective effects and MAO-B inhibitory activity, suggesting potential for further in vivo evaluations (Mitkov et al., 2022).

Antitumor Activity

Sultani et al. (2017) synthesized new mercapto xanthine derivatives, including structures similar to the compound . They evaluated their antitumor activities on breast and leukemic cancer cell lines. The study found significant antitumor activity, highlighting the potential of these purine-based compounds in cancer research (Sultani et al., 2017).

DPP-4 Inhibitor and CYP3A Interaction

Nishio et al. (2011) identified a compound structurally similar to 2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide as a potent and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor. This compound demonstrated good selectivity and pharmacokinetic profiles, without mechanism-based inactivation of cytochrome P450 3A (CYP3A) (Nishio et al., 2011).

Analgesic Activity

Zygmunt et al. (2015) explored derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl, which are structurally related to the compound . The study found that these compounds exhibited significant analgesic and anti-inflammatory activities, suggesting their potential as new classes of analgesic agents (Zygmunt et al., 2015).

properties

IUPAC Name

2-[1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O3/c1-10-4-6-21(7-5-10)9-12-18-14-13(22(12)8-11(17)23)15(24)20(3)16(25)19(14)2/h10H,4-9H2,1-3H3,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOSOXOZFSRASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CC(=O)N)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide

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